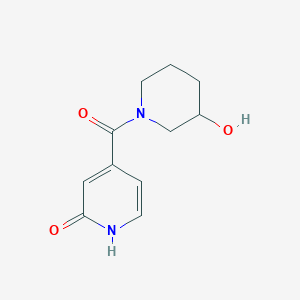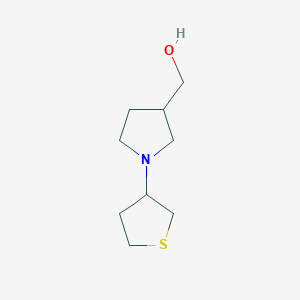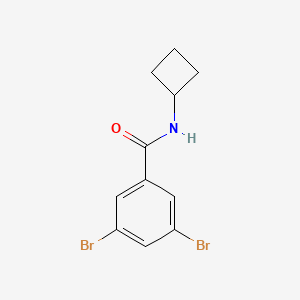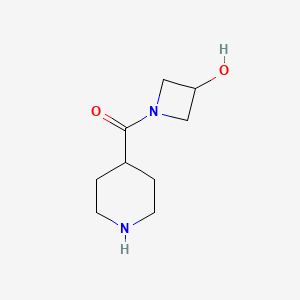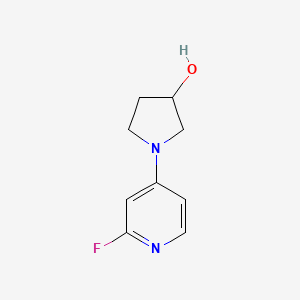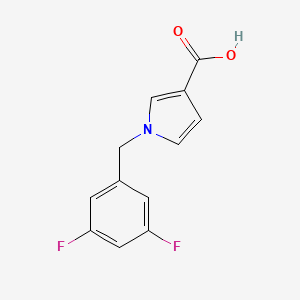
1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The parent compound is volatile and has a characteristic smell .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds are often synthesized via the Paal-Knorr Synthesis, which involves the condensation of 1,4-diketones . The 3,5-difluorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring substituted at the 1-position with a 3,5-difluorobenzyl group and a carboxylic acid group . The presence of the fluorine atoms and the carboxylic acid group could significantly affect the compound’s chemical properties, due to their electronegativity and ability to form hydrogen bonds, respectively .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions . The presence of the electron-withdrawing fluorine atoms on the benzyl group could potentially make the pyrrole ring less nucleophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and lipophilicity . The carboxylic acid group could allow the compound to participate in hydrogen bonding, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- Regioflexible Substitution and Structural Diversity : A study highlighted the utility of 1,3-difluorobenzene as a starting material for selective conversion into various benzoic acids, showcasing the versatility in accessing structural diversity through organometallic methods. This foundational work underpins the potential of difluorobenzyl derivatives in synthesizing structurally diverse compounds, providing a basis for further exploration of 1-(3,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid derivatives (Schlosser & Heiss, 2003).
Chemical Reactivity and Transformations
- 1,3-Dipolar Cycloaddition and Difluoro-Substituted Azomethine Ylides : Research on the synthesis and transformations of 2-fluoro-4,5-dihydropyrroles from difluorocarbene reactions with N-substituted ketone imines demonstrates the chemical reactivity of difluoro-substituted compounds, which could inform reactions involving this compound (Novikov et al., 2005).
Radical Chemistry and Stability
- Air-Persistent Monomeric (Amino)(carboxy) Radicals : A study on monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes illustrates the stability and radical chemistry of carboxylic acid derivatives with electron-withdrawing groups, pertinent to understanding the radical stability of this compound (Mahoney et al., 2015).
Catalysis and Polymerization
- Pyrrolide-Imine Benzyl Complexes in Polymerization : Research involving pyrrolide-imine benzyl complexes of zirconium and hafnium in ethylene polymerization catalysis showcases the utility of pyrrole derivatives in catalysis and could provide insights into the catalytic applications of this compound derivatives (Matsui et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYPRXOOKXNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




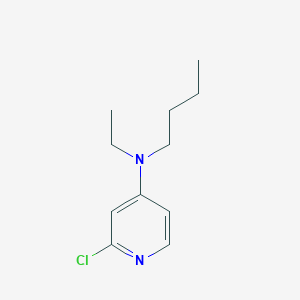
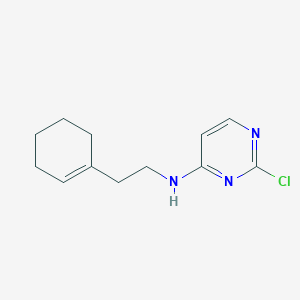
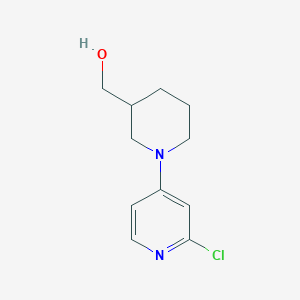
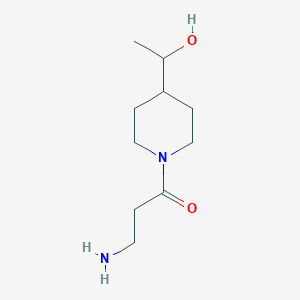
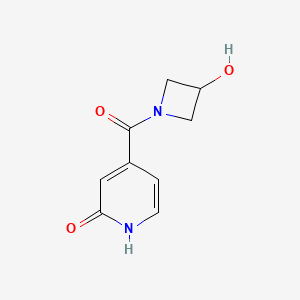
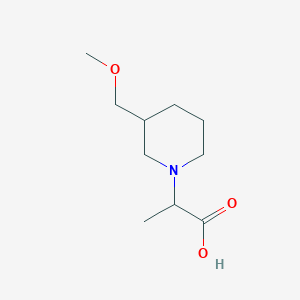
![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
